3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a pyrimidine structure, like “3-methyl-6-(4-(4,5,6,7-tetrahydrobenzo[c]isoxazole-3-carbonyl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione”, often interact with various enzymes and receptors in the body. These could include kinases, G-protein coupled receptors (GPCRs), or ion channels, among others .
Mode of Action
The interaction of the compound with its target often involves the formation of non-covalent bonds, such as hydrogen bonds or van der Waals interactions, between the compound and specific amino acids in the binding site of the target protein .
Biochemical Pathways
The binding of the compound to its target can influence various biochemical pathways. For example, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, leading to changes in the production of specific metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its chemical structure, solubility, and stability. These properties would influence the bioavailability of the compound, i.e., the proportion of the compound that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at physiological pH, while others might require specific cofactors to exert their effects .
Properties
IUPAC Name |
3-methyl-6-[4-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-20-14(23)10-13(18-17(20)25)21-6-8-22(9-7-21)16(24)15-11-4-2-3-5-12(11)19-26-15/h10H,2-9H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZNRXUZYBYWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)C3=C4CCCCC4=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.